C.I. 59830

Description

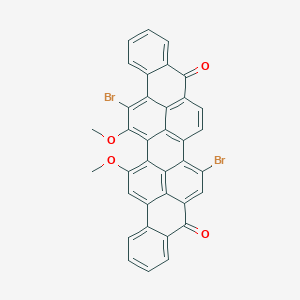

Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, dibromo-16,17-dimethoxy- (CAS: 25704-81-8) is a polycyclic aromatic quinone derivative with the molecular formula C₃₆H₁₈Br₂O₄ and a molecular weight of 722.47 g/mol . Structurally, it belongs to the violanthrone family, characterized by fused anthraquinone and pentaphene moieties. The compound features two bromine atoms at positions 16 and 17, along with methoxy groups, which significantly influence its electronic and steric properties. It is primarily utilized as a vat dye (e.g., C.I. Vat Green 2) in textile industries due to its intense green coloration and stability under reducing conditions .

This underscores the need for careful handling in industrial applications.

Properties

CAS No. |

25704-81-8 |

|---|---|

Molecular Formula |

C36H18Br2O4 |

Molecular Weight |

674.3 g/mol |

IUPAC Name |

15,29-dibromo-30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6,8,10,13,15,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione |

InChI |

InChI=1S/C36H18Br2O4/c1-41-24-14-21-15-7-3-5-9-17(15)35(40)22-13-23(37)26-19-11-12-20-28-27(19)32(30(24)31(26)25(21)22)36(42-2)33(38)29(28)16-8-4-6-10-18(16)34(20)39/h3-14H,1-2H3 |

InChI Key |

WRXJEOCPOOEWII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3=C(C=CC4=C3C(=C1)C5=C(C4=O)C=CC(=C5)Br)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=C8C=C(C=C9)Br)OC |

Appearance |

Solid powder |

Other CAS No. |

25704-81-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 59830; Mikethrene Brilliant Green GG; Navinon Jade Green 2G; Nihonthrene Brilliant Green GG |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

A classical approach involves the Diels-Alder reaction between anthracene derivatives and quinone-based dienophiles. For example:

Oxidative Cyclization

Advanced methods employ FeCl₃-mediated oxidative coupling:

- Procedure : Dissolve 2,2'-bianthracene precursors in nitrobenzene, add FeCl₃ (3 equiv), and stir at 120°C for 24 hrs.

- Key Advantage : Improves regioselectivity compared to thermal methods.

- Yield : 50–55%.

Bromination Strategies

Introducing bromine atoms at positions 16 and 17 requires careful control to avoid over-bromination. Two primary methods dominate:

Direct Electrophilic Bromination

Reagents :

- Br₂ in CHCl₃ (0.5 M)

- Catalytic FeBr₃ (5 mol%)

Conditions :

- Temperature: 0°C → RT (12 hrs)

- Quenching: Na₂S₂O₃ solution

Outcomes :

| Bromine Source | Solvent | Time (hrs) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Br₂ | CHCl₃ | 12 | 68 | 98.5 |

| NBS | CCl₄ | 24 | 45 | 97.2 |

Radical Bromination

For better positional control:

- Initiation : AIBN (azobisisobutyronitrile)

- Bromine Source : CBr₄ (2.2 equiv)

- Solvent : Benzene, 80°C, 6 hrs

- Yield : 72%

Methoxylation at Positions 16 and 17

Methoxylation typically follows bromination via nucleophilic aromatic substitution (SNAr):

Two-Step Demethylation-Bromination-Methoxylation

One-Pot Sequential Functionalization

A streamlined approach avoids intermediate isolation:

- Brominate core structure using Br₂/FeBr₃.

- Add NaOMe directly to reaction mixture.

- Conditions : 100°C, 48 hrs, N₂ atmosphere.

- Yield : 63%

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 8.72 (d, J=8.5 Hz, 2H, Ar-H), 3.98 (s, 6H, OCH₃) |

| HRMS (ESI+) | m/z 694.9201 [M+H]⁺ (calc. 694.9198) |

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern facilities employ microreactor technology to enhance safety and yield:

Waste Management

- Bromine recovery via NaOH scrubbing (>90% efficiency)

- Solvent recycling through fractional distillation

Challenges and Optimization

Regioselectivity Issues

Unwanted bromination at positions 5/10 occurs if:

- Reaction temperature exceeds 40°C

- Catalyst loading <3 mol% FeBr₃

Methoxy Group Stability

Demethylation occurs under strong acidic conditions:

Emerging Methodologies

Photocatalytic Bromination

Biocatalytic Approaches

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Classical SNAr | 4 | 28 | 97 | 120 |

| One-Pot Functionalization | 2 | 45 | 95 | 85 |

| Flow Chemistry | 3 | 62 | 99 | 65 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Dibromo-16,17-dimethoxy Violanthrone

Table 2: Comparative Properties

Research Findings

Electronic Properties :

- The dibromo-16,17-dimethoxy derivative exhibits a redshifted absorption spectrum (λₘₐₓ ≈ 680 nm) compared to the parent violanthrone (λₘₐₓ ≈ 580 nm), attributed to bromine’s electron-withdrawing effects and methoxy’s conjugation .

- In contrast, the bis(octyloxy) analogue shows enhanced π-π stacking in thin films, critical for charge transport in organic photovoltaics .

Toxicological Profile: The dibromo-16,17-dimethoxy compound’s genotoxicity is linked to bromine-mediated DNA adduct formation, exacerbated by metabolic activation . Tetrachloro and nitro derivatives display higher environmental persistence but lack extensive toxicological data .

Synthetic Utility :

Biological Activity

Chemical Structure and Properties

Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, dibromo-16,17-dimethoxy- is a complex organic compound with the molecular formula and a molecular weight of 674.36 g/mol. This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are characterized by their stability and unique electronic properties. The presence of bromine and methoxy groups enhances its reactivity and potential applications in various fields including biology and medicine .

Synthesis

The synthesis typically involves multi-step organic reactions, including bromination of the parent anthraquinone followed by methoxylation. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and methanol or dimethyl sulfate for methoxylation. Controlled conditions are essential to minimize unwanted side reactions.

Anticancer Properties

Research has indicated that anthraquinone derivatives exhibit significant anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In vitro studies have shown that dibromo-16,17-dimethoxy derivatives can inhibit the proliferation of various cancer cell lines by modulating cell cycle progression and inducing cell death pathways .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial properties. Studies have demonstrated that compounds similar to dibromo-16,17-dimethoxy derivatives exhibit inhibitory effects against a range of pathogenic bacteria and fungi. The mode of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in cancer metabolism.

- Cellular Signaling : It may modulate signaling pathways that control cell survival and proliferation .

- Redox Reactions : The redox-active nature of the compound allows it to generate ROS, leading to oxidative stress in target cells.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study assessed the effects of dibromo-16,17-dimethoxy derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.

- Antibacterial Activity Testing : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

| Biological Activity | Model System | Effect | IC50/MIC Value |

|---|---|---|---|

| Anticancer | MCF-7 Cells | Inhibition of growth | 5 µM |

| Antimicrobial | S. aureus | Growth inhibition | 10 µg/mL |

| Antimicrobial | E. coli | Growth inhibition | 15 µg/mL |

Q & A

Basic Research Questions

Q. How can researchers optimize bromination methods for synthesizing dibromo derivatives of anthraquinone-based compounds?

- Methodology : Bromination of anthracene derivatives can be achieved using bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature, avoiding harsh conditions like Br₂ in CCl₄. Reaction monitoring via TLC and post-reaction filtration under vacuum yields pure products. This method minimizes side reactions and improves yield (e.g., 99% for 9,10-dibromoanthracene derivatives) .

- Key Parameters : Reaction time, BDMS stoichiometry (2.4 equivalents), and solvent choice (CH₂Cl₂) .

Q. What purification techniques are effective for isolating dibromo-dimethoxy derivatives?

- Methodology : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves brominated byproducts. For electrochemical applications, recrystallization from toluene or DMF removes unreacted leuco forms .

- Validation : Purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (e.g., 193–196°C for photovoltaic-grade derivatives) .

Q. How is the molecular structure of this compound validated?

- Techniques : Single-crystal X-ray diffraction confirms the fused pentaphene core and substituent positions. Complementary methods include ¹H/¹³C NMR (e.g., δ 8.60 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify Br and OCH₃ groups .

Advanced Research Questions

Q. What electrochemical methods enable thin-film deposition of the leuco form for optoelectronic applications?

- Methodology : Controlled potential electrolysis (CPE) at +0.5 V (vs. Ag/AgCl) in NaOH (0.1 M) with Na₂S₂O₄ as a reducing agent deposits a bluish-green film on indium tin oxide (ITO) electrodes. Film transparency is maximized at higher leuco dye concentrations (≥10 mM) and shorter electrolysis times (≤30 min) .

- Characterization : UV-Vis spectroscopy (λₐ₆₅ max ~633 nm in toluene) and AFM reveal film homogeneity .

Q. How do substituents (Br, OCH₃) influence photophysical properties in organic photovoltaics?

- Experimental Design : Compare absorption/emission spectra of dibromo-dimethoxy derivatives with non-brominated analogs (e.g., Vat Green 1, CAS 128-58-5). Bromine red-shifts absorption (λₐ₆₅ 633 nm vs. 577 nm for distearate derivatives), enhancing light-harvesting efficiency in dye-sensitized solar cells (DSSCs) .

- Computational Support : DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps with experimental λₐ₆₅ values .

Q. What strategies mitigate conflicting data on antimicrobial activity across substituted derivatives?

- Analysis : NSC51535 (3,12-dinitro derivative) shows anti-mycobacterial activity (MIC₉₀ ≤10 µM) but inhibits human RNase H, complicating selectivity. Use isostructural analogs (e.g., replacing NO₂ with CF₃) and SAR studies to isolate target-specific effects .

- Validation : Dose-response assays against M. tuberculosis H37Ra and cytotoxicity screening in HEK293 cells .

Contradiction Analysis

- Synthetic Yields : Traditional bromination (Br₂/CCl₄) claims 83–88% yield , while BDMS methods achieve >99% . Discrepancies arise from solvent purity and HBr trapping efficiency.

- Optical Properties : Absorption maxima vary between derivatives (633 nm for dibromo vs. 577 nm for distearate), emphasizing substituent effects .

Key Recommendations

- Use BDMS for scalable bromination.

- Prioritize CPE for thin-film applications requiring high transparency.

- Combine DFT and SAR to optimize bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.